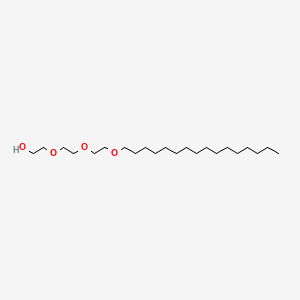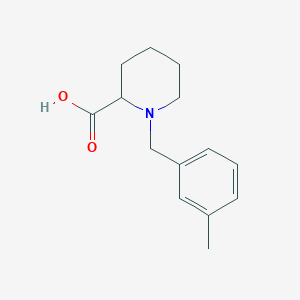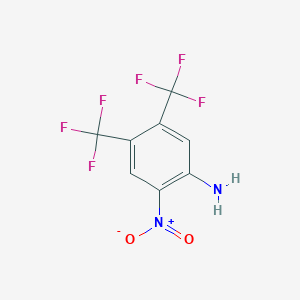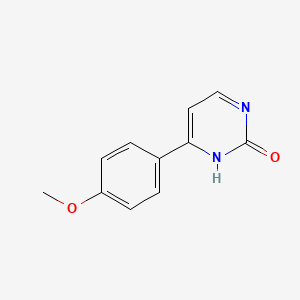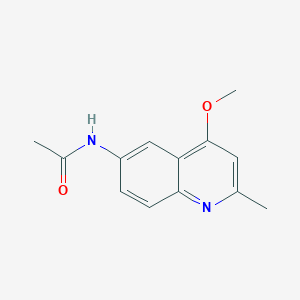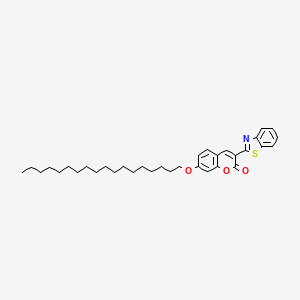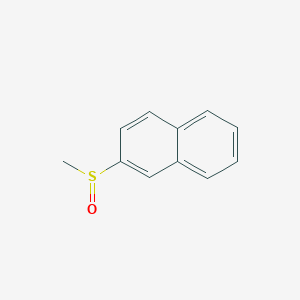
2-(Methylsulfinyl)naphthalene
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for 2-(Methylsulfinyl)naphthalene are not directly mentioned in the search results, naphthalene derivatives have been synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond . Another method involves multicomponent reactions utilizing 2-naphthol as one of the starting materials .Molecular Structure Analysis
The molecular structure of 2-(Methylsulfinyl)naphthalene consists of a naphthalene ring with a methylsulfinyl group attached . The exact structural details are not provided in the search results.Applications De Recherche Scientifique
-
Naphthalene Adsorption in Aqueous Solutions
- Application : Naphthalene is found as a pollutant in water, soil, and air, and adsorption is the most prominent removal process of this compound .
- Methods : The study evaluated the parameters with greater influence on NAP adsorption process regarding adsorption capacity (qe exp) with the principal component analysis (PCA), and grouped common NAP adsorbents by chemical characteristics through hierarchical cluster analysis (HCA) .
- Results : Through PCA, it was inferred that S and [NAP] 0 are the factors with greater influence in qe exp of NAP, while T, CT, and [Ads] have little correlation .
-
Treatment of Commercially Important Naphthalene Sulphonates
- Application : Due to the refractory nature of most commercial naphthalene sulphonates, advanced oxidation processes are applied for their efficient degradation .
- Methods : The review focused on the application of advanced oxidation processes for their efficient degradation by providing a deeper insight into the reaction mechanisms involved and products formed in advanced chemical and photochemical oxidation of important naphthalene sulphonates .
- Results : The review provided a deeper insight into the reaction mechanisms involved and products formed in advanced chemical and photochemical oxidation of important naphthalene sulphonates .
-
Detection and Monitoring of Polycyclic Aromatic Hydrocarbons (PAHs) in the Universe
- Application : 2-Methylnaphthalene, a derivative of naphthalene, is a polycyclic aromatic hydrocarbon (PAH) that has been used by NASA for detecting and monitoring PAHs in the universe .
- Methods : NASA announced a greatly upgraded database for detecting and monitoring PAHs, including 2-methylnaphthalene .
- Results : According to NASA scientists, over 20% of the carbon in the universe may be associated with PAHs, possible starting materials for the formation of life .
-
Synthesis of Heterocycles by 2-Naphthol-Based Multicomponent Reactions
- Application : 2-Naphthol, a derivative of naphthalene, is an important starting material that has drawn great attention in various organic transformations .
- Methods : Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .
- Results : This review provides a concise overview of the different 2-naphthol based multicomponent reactions utilized for the construction of diverse bioactive heterocyclic scaffold .
-
Industrial Applications of Naphthalene
- Application : Naphthalene is a versatile compound that has many applications in diverse industries such as agriculture, pharmaceuticals, dyes, resins, and textiles .
- Methods : Naphthalene is used as a precursor for the synthesis of diverse heterocyclic compounds in organic synthesis .
- Results : Naphthalene has attracted considerable attention as valuable precursors for the synthesis of diverse heterocyclic compounds in organic synthesis .
-
- Application : Certain strains of bacteria, such as Cycloclasticus pugetii, have been found to degrade naphthalene, a polycyclic aromatic hydrocarbon .
- Methods : The study followed the expression (via RNA sequencing) of Cycloclasticus pugetii strain PS-1 in cell suspension experiments under different naphthalene concentrations .
- Results : The study identified genes encoding previously uncharacterized ring-hydroxylating dioxygenases (RHDs) that were highly transcribed in response to naphthalene-degradation activity .
-
Treatment of Commercially Important Naphthalene Sulphonates
- Application : Due to the refractory nature of most commercial naphthalene sulphonates, advanced oxidation processes are applied for their efficient degradation .
- Methods : The review focused on the application of advanced oxidation processes for their efficient degradation by providing a deeper insight into the reaction mechanisms involved and products formed in advanced chemical and photochemical oxidation of important naphthalene sulphonates .
- Results : The review provided a deeper insight into the reaction mechanisms involved and products formed in advanced chemical and photochemical oxidation of important naphthalene sulphonates .
Orientations Futures
While specific future directions for 2-(Methylsulfinyl)naphthalene are not mentioned in the search results, a study discusses the potential of sulfoxide-containing polymers (which would include 2-(Methylsulfinyl)naphthalene) for the surface functionalization of nanoparticles for long circulation and improved delivery .
Propriétés
IUPAC Name |
2-methylsulfinylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRDXOMJHRAPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402302 | |
| Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylsulfinyl)naphthalene | |
CAS RN |
35330-76-8 | |
| Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



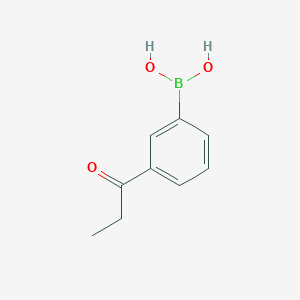
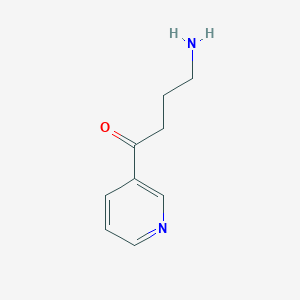

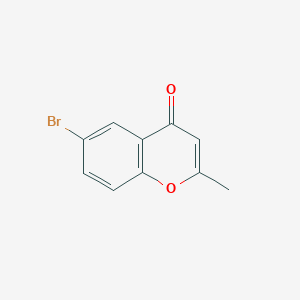
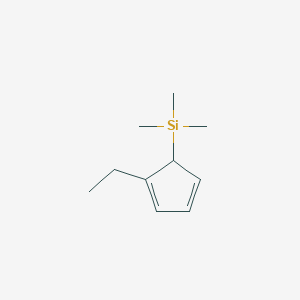
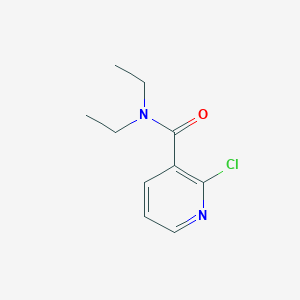
![2-[2-(2-methoxyethoxymethyl)-2-(2-prop-2-enoyloxyethoxymethyl)butoxy]ethyl Prop-2-enoate](/img/structure/B1608568.png)
![4,6-Diphenyl-[2,2']bipyridinyl](/img/structure/B1608569.png)
